molecular formula C11H12BrFO B1383868 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran CAS No. 1695779-46-4

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran

Cat. No.: B1383868
CAS No.: 1695779-46-4
M. Wt: 259.11 g/mol
InChI Key: OAQOHQIGEFNHLW-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran is a chemical compound that belongs to the class of pyran derivatives. It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a tetrahydro-2H-pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-3-fluorophenol with tetrahydro-2H-pyran under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the tetrahydro-2H-pyran moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives with various functional groups.

    Oxidation: Products include quinones and other oxidized phenyl derivatives.

    Reduction: Products include dehalogenated phenyl derivatives.

Scientific Research Applications

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran
  • 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Uniqueness

4-(4-Bromo-3-fluorophenyl)tetrahydro-2H-pyran is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-(4-bromo-3-fluorophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQOHQIGEFNHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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